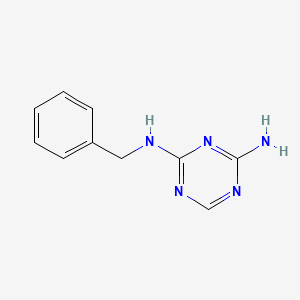

N2-Benzyl-1,3,5-triazine-2,4-diamine

説明

N2-Benzyl-1,3,5-triazine-2,4-diamine is an organic compound belonging to the triazine family. This compound is characterized by a triazine ring substituted with two amino groups at positions 2 and 4, and a phenylmethyl group at the nitrogen atom. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

N2-Benzyl-1,3,5-triazine-2,4-diamine can be synthesized through several methods. One common approach involves the reaction of benzonitrile with dicyandiamide under specific conditions. Another method includes the base-mediated synthesis using imidates, guanidines, and amides or aldehydes as starting materials, with cesium carbonate as the base . These reactions typically occur under controlled temperatures and solvent conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

化学反応の分析

Types of Reactions

N2-Benzyl-1,3,5-triazine-2,4-diamine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The triazine ring allows for nucleophilic substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazines with different functional groups.

科学的研究の応用

N2-Benzyl-1,3,5-triazine-2,4-diamine is a compound that has garnered attention in various scientific fields due to its diverse applications, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.

Antibacterial Activity

Research indicates that this compound demonstrates notable antibacterial properties. It can be utilized in the development of new antibacterial agents. A patent highlights its preparation method and application in creating antibacterial drugs with effective activity against various pathogens .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies show that derivatives of 1,3,5-triazine can inhibit cancer-related enzymes and receptors linked to tumor growth. For instance, N2-substituted 1,3,5-triazine-2,4-diamines have been identified as inhibitors of DNA topoisomerase IIα and various kinases involved in cancer progression .

CNS Disorders

This compound has shown promise in addressing central nervous system disorders by interacting with specific receptors such as serotonin and adenosine receptors. This interaction may lead to therapeutic applications in treating conditions like anxiety and depression .

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis and multi-step reactions involving aromatic compounds. These synthetic routes allow for the modification of the compound to enhance its biological activity and selectivity .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Target Enzyme/Receptor | Reference |

|---|---|---|

| Antibacterial | Various pathogens | Patent CN105837525B |

| Anticancer | DNA topoisomerase IIα | Research Article |

| CNS Receptor Binding | Serotonin 5-HT6 | Review Article |

Table 2: Synthesis Methods for this compound

Case Study 1: Antibacterial Drug Development

A recent study explored the synthesis of N2-benzyl derivatives aimed at enhancing antibacterial efficacy. The findings indicated that modifications to the benzyl group significantly improved activity against resistant bacterial strains.

Case Study 2: Cancer Treatment

In a preclinical trial assessing the anticancer properties of various 1,3,5-triazines including N2-benzyl derivatives, researchers found selective inhibition of triple-negative breast cancer cell lines without affecting normal cells. This selectivity suggests potential for targeted therapies.

作用機序

The mechanism of action of N2-Benzyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

6-Phenyl-1,3,5-triazine-2,4-diamine: Similar in structure but with different substituents.

2,4,6-Triamino-1,3,5-triazine:

2,4-Diamino-6-phenyl-1,3,5-triazine: Another derivative with distinct properties and uses.

Uniqueness

N2-Benzyl-1,3,5-triazine-2,4-diamine stands out due to its unique combination of substituents, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise chemical properties and performance.

生物活性

N2-Benzyl-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound primarily targets key enzymes involved in neurotransmission and amyloidogenesis:

- Acetylcholinesterase (AChE) : Inhibits the breakdown of acetylcholine, enhancing cholinergic signaling.

- Butyrylcholinesterase (BuChE) : Plays a role in the metabolism of neurotransmitters.

- Beta-secretase 1 (BACE1) : Involved in the production of amyloid-beta peptides linked to Alzheimer's disease.

The compound's inhibition of these enzymes affects both cholinergic and amyloidogenic pathways, making it a candidate for neurodegenerative disease therapies .

This compound exhibits several important biochemical properties:

- Enzyme Interaction : The compound interacts with various enzymes and receptor tyrosine kinases, influencing cellular signaling pathways and gene expression .

- Stability : It maintains chemical stability over extended periods in laboratory settings .

- Dosage Effects : In animal models, lower doses modulate enzyme activity without significant toxicity .

Biological Activities

Research indicates that this compound possesses various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of 1,3,5-triazine compounds exhibit antibacterial and antifungal properties. For example:

| Compound | Activity | IC50 (µM) |

|---|---|---|

| 6-N2-Diaryl-1,3,5-triazine-2,4-diamines | Antiproliferative against MDA-MB231 (triple-negative breast cancer) | <10 |

| 1,3,5-Triazine derivatives | Antimicrobial against E. coli | Various |

Anticancer Activity

This compound has been studied for its potential anticancer effects. Key findings include:

- Significant inhibition of cancer cell proliferation in various models.

- Selective cytotoxicity towards hormone-independent cancer cells compared to hormone-dependent lines .

Case Studies

Study on Enzyme Inhibition :

A study evaluated the inhibitory effects of N2-Benzyl-1,3,5-triazine derivatives on AChE and BACE1. The most active compounds demonstrated IC50 values as low as 0.051 µM for AChE and 9.00 µM for BACE1 .

Research on Anticancer Properties :

In vitro studies highlighted the efficacy of N2-Benzyl derivatives against triple-negative breast cancer cells. The compounds reduced cell viability significantly at concentrations around 10 µM .

特性

IUPAC Name |

2-N-benzyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5/c11-9-13-7-14-10(15-9)12-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWIROAZLXEHMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193835 | |

| Record name | 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4086-63-9 | |

| Record name | 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004086639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。